molecular formula C23H28F2N6O4S B602559 Ticagrelor-d7

Ticagrelor-d7

Cat. No.: B602559
M. Wt: 529.6 g/mol
InChI Key: OEKWJQXRCDYSHL-MHTCSOGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ticagrelor-d7 is a deuterated form of ticagrelor, which is a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ticagrelor. Ticagrelor itself is an antiplatelet agent used to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome.

Biochemical Analysis

Biochemical Properties

Ticagrelor-d7, like Ticagrelor, binds to the P2Y12 receptor . This receptor is the main receptor responsible for ADP-induced platelet aggregation . This compound inhibits this aggregation by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also induces various adverse reactions, including bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .

Molecular Mechanism

This compound acts as a reversible antagonist of the platelet purinergic P2Y12 receptor . It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding . This inhibition of ADP binding prevents platelet aggregation, a key factor in the formation of blood clots .

Temporal Effects in Laboratory Settings

It is rapidly absorbed by the body after oral administration .

Dosage Effects in Animal Models

In animal models, Ticagrelor has been shown to augment reactive hyperemia after left anterior descending (LAD) artery occlusion and dose-dependently augment intracoronary adenosine-induced increases in LAD blood flow .

Metabolic Pathways

This compound, like Ticagrelor, does not require metabolic activation . It binds rapidly and reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 SNP has been shown to have a significant effect on Ticagrelor pharmacokinetics .

Transport and Distribution

This compound is highly bound to plasma proteins and largely restricted to the plasma space . It is rapidly absorbed by the body after oral administration .

Subcellular Localization

As a P2Y12 receptor antagonist, it is expected to localize at the cell membrane where the P2Y12 receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor involves several key steps:

Industrial Production Methods

The industrial production of ticagrelor follows a similar synthetic route but is optimized for scalability and safety. Each reaction stage is independently optimized to establish a scalable and plant-friendly process. Safety parameters are established by understanding the thermal events of the reaction through differential scanning calorimetry analysis .

Chemical Reactions Analysis

Types of Reactions

Ticagrelor-d7 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Ticagrelor-d7 is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: An irreversible P2Y12 receptor antagonist that requires metabolic activation.

    Prasugrel: Another irreversible P2Y12 receptor antagonist with a faster onset than clopidogrel.

Uniqueness of Ticagrelor-d7

Properties

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-MHTCSOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?

A1: this compound, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because this compound has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and this compound, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].

Q2: What analytical techniques benefit from the use of this compound?

A2: The research highlights the application of this compound in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of this compound as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].

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